molecular formula C19H13ClN2 B13091657 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile CAS No. 38477-47-3

2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile

Cat. No.: B13091657
CAS No.: 38477-47-3
M. Wt: 304.8 g/mol
InChI Key: SFSQVWCPYZDRKN-UHFFFAOYSA-N
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Description

2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile is a compound belonging to the nicotinonitrile family, which is known for its diverse biological and pharmacological activities This compound features a chloro group at the 2-position, a phenyl group at the 4-position, and a P-tolyl group at the 6-position on the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile typically involves multi-component reactions. One efficient method involves the reaction of substituted aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide (TBAB) in an aqueous medium . This method is advantageous due to its mild reaction conditions, high yield, and environmentally friendly solvent.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions on a larger scale, with optimization of reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrazine Hydrate: Used for the formation of hydrazino derivatives.

    Sodium Azide: Used for the formation of tetrazolopyridine derivatives.

    Urea: Used for the formation of urea derivatives.

Major Products Formed

    Hydrazino Derivatives: Formed by the reaction with hydrazine hydrate.

    Tetrazolopyridine Derivatives: Formed by the reaction with sodium azide.

    Urea Derivatives: Formed by the reaction with urea.

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and receptors involved in cancer cell proliferation. The compound’s ability to form stable complexes with these targets disrupts key cellular processes, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the 2-position and the P-tolyl group at the 6-position differentiates it from other nicotinonitrile derivatives, making it a valuable compound for targeted research and development .

Properties

CAS No.

38477-47-3

Molecular Formula

C19H13ClN2

Molecular Weight

304.8 g/mol

IUPAC Name

2-chloro-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C19H13ClN2/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-21)19(20)22-18/h2-11H,1H3

InChI Key

SFSQVWCPYZDRKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Cl

Origin of Product

United States

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